

cetorelix acetate description synthetic decapeptide

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Compound Focus: Cetorelix Acetate

CAS No.: 145672-81-7

Cat. No.: S523236

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Pharmacology and Pharmacokinetics

Cetorelix acetate binds competitively to GnRH receptors in the pituitary gland, rapidly suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without an initial "flare-up" effect associated with GnRH agonists [1] [2]. This direct inhibition prevents a premature LH surge, thereby preventing early ovulation and allowing for the continued development of mature oocytes [3] [4].

The pharmacokinetic profile of **cetorelix acetate** is characterized by rapid absorption and dose-dependent elimination. Key parameters from clinical studies are summarized in the table below.

Pharmacokinetic Parameter	Single Dose (0.25 mg)	Single Dose (3 mg)	Multiple Dose (0.25 mg)
t _{max} (Time to C _{max})	1.0 hour (0.5-1.5) [3]	1.5 hours (0.5-2) [3]	1.0 hour (0.5-2) [3]
t _{1/2} (Elimination Half-life)	5.0 hours (2.4-48.8) [3]	62.8 hours (38.2-108) [3]	20.6 hours (4.1-179.3) [3]
C _{max} (Maximum Concentration)	4.97 ng/mL (4.17-5.92) [3]	28.5 ng/mL (22.5-36.2) [3]	6.42 ng/mL (5.18-7.96) [3]

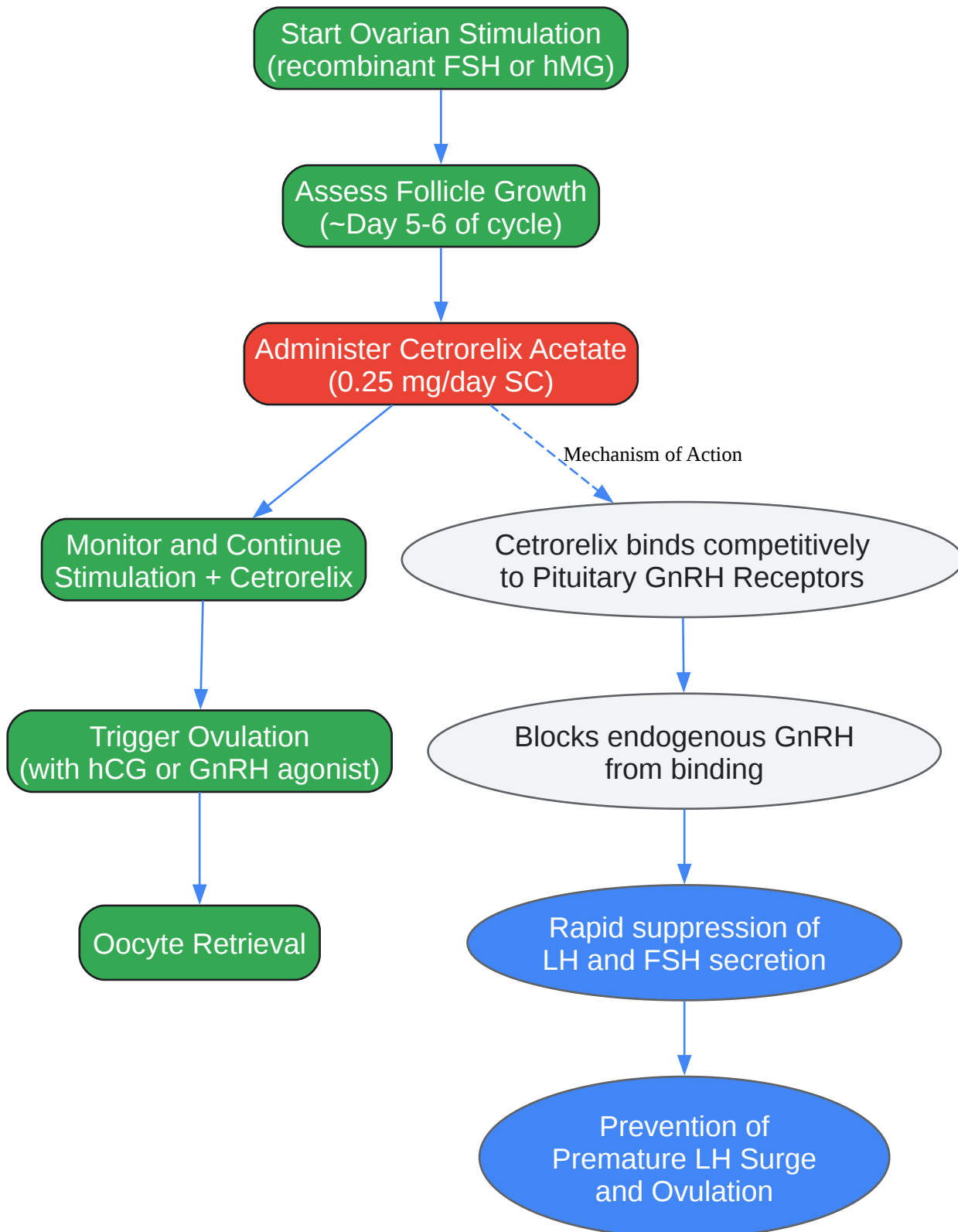
Pharmacokinetic Parameter	Single Dose (0.25 mg)	Single Dose (3 mg)	Multiple Dose (0.25 mg)
AUC (Area Under Curve)	31.4 ng·h/mL (23.4-42.0) [3]	536 ng·h/mL (451-636) [3]	44.5 ng·h/mL (36.7-54.2) [3]
Bioavailability	~85% (subcutaneous) [3] [1]		
Volume of Distribution	~1.16 L/kg [3] [1]		
Protein Binding	~86% [3] [1]		
Clearance	1.28 mL/min·kg [3] [1]		

Additional characteristics of its pharmacokinetics include:

- **Distribution:** Concentrations in follicular fluid are similar to plasma on the day of oocyte retrieval [3].
- **Metabolism:** It is not metabolized by hepatic cytochrome P450 systems but is degraded by peptidases into smaller peptide fragments, with the (1-4) peptide being the predominant metabolite [3] [1].
- **Excretion:** Only 2-4% of a dose is excreted unchanged in urine within 24 hours. Between 5-10% of a dose is recovered in bile as cetrotorelix and its metabolites over the same period [3].

Experimental Protocols and Clinical Application

In clinical practice, **cetrotorelix acetate** is a standard component of the GnRH antagonist protocol for Controlled Ovarian Stimulation (COS). The following diagram illustrates the typical workflow and mechanism of action within this protocol.



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*Clinical workflow of **cetorelix acetate** in a GnRH antagonist protocol and its core mechanism of action.*

Key Clinical Considerations

- **Initiation:** **Cetrorelix acetate** (0.25 mg) is typically initiated on day 5 or 6 of ovarian stimulation, or when the leading follicle reaches 12-14 mm in diameter [2] [5] [4].
- **Dosing Protocols:** The **multiple-dose protocol** (0.25 mg daily) is the most common. A **single-dose protocol** (3 mg) can also be used, offering a protection period of at least 4 days; if ovulation is not triggered within this window, daily 0.25 mg doses should commence [3] [2].
- **Efficacy:** Clinical studies demonstrate that **cetrorelix acetate** is highly effective, preventing premature LH surges in 95-97% of patients [4]. Recent real-world evidence shows comparable live birth rates between cetrorelix and other GnRH antagonists like ganirelix, with cetrorelix potentially offering superior LH surge control and a lower risk of Ovarian Hyperstimulation Syndrome (OHSS) [5].

Safety and Tolerability Profile

Cetrorelix acetate is generally well-tolerated. The most frequently reported adverse reactions are mild to moderate local injection site reactions, such as redness, swelling, and itching [2] [4]. Systemic allergic reactions are rare, but due to this risk, the first injection should be administered under medical supervision [4]. Its use is contraindicated in women with known hypersensitivity to cetrorelix or similar peptide hormones, severe kidney impairment, and during pregnancy or breastfeeding [2] [4].

Other Research Applications

Beyond its primary use in reproductive medicine, research indicates that **cetrorelix acetate** possesses direct antiproliferative and pro-apoptotic effects on certain hormone-sensitive cancer cells, including those from uterine leiomyoma (fibroids), endometrial cancer, and ovarian cancer [6] [7]. This suggests potential therapeutic applications in oncology, though these are still investigational.

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